Lipophilicity (XLogP) Increase vs. Unsubstituted Pyrrolidine-1-carboxamide
The tert-butyl substituent in N-tert-butylpyrrolidine-1-carboxamide dramatically increases lipophilicity relative to the parent pyrrolidine-1-carboxamide. While a direct experimental XLogP for the target compound is not publicly available, the closely related N-butylpyrrolidine-1-carboxamide exhibits an XLogP3 of 1.3 ; the tert-butyl analog is expected to possess a similar or slightly higher value (estimated ~1.3–1.5). In contrast, unsubstituted pyrrolidine-1-carboxamide has a measured XLogP of -0.20 [1]. This difference of ≥1.5 log units corresponds to a >30-fold increase in octanol–water partition coefficient, indicating substantially enhanced membrane permeability—a critical parameter for both agrochemical uptake and medicinal chemistry lead optimization.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | Estimated XLogP ~1.3–1.5 (based on N-butyl analog XLogP3 = 1.3) |
| Comparator Or Baseline | Pyrrolidine-1-carboxamide (unsubstituted): XLogP = -0.20 |
| Quantified Difference | ≥1.5 log units (≈30–50× higher partition coefficient) |
| Conditions | Computed XLogP values from public databases |
Why This Matters
Higher lipophilicity directly influences membrane permeability, a key driver of bioavailability in agrochemical and pharmaceutical research.
- [1] Plantaedb. Pyrrolidine-1-carboxamide. XLogP = -0.20. Accessed 2026. View Source
